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SARS-CoV-2 nsp14-IN-1 -

SARS-CoV-2 nsp14-IN-1

Catalog Number: EVT-15030360
CAS Number:
Molecular Formula: C20H20N6O5S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SARS-CoV-2 nsp14-IN-1 typically involves several steps, including the design of chemical precursors that can effectively inhibit the enzymatic activity of nsp14. One method involves fragment-based drug discovery, where small molecular fragments are screened for their ability to bind to nsp14. High-throughput screening techniques are employed to identify potential inhibitors, followed by structure-activity relationship studies to optimize their efficacy.

Technical details regarding synthesis often include:

  • Cloning and Expression: The nsp14 gene is cloned into expression vectors suitable for Escherichia coli systems, allowing for high-yield protein production.
  • Purification: The expressed proteins are purified using affinity chromatography followed by size exclusion chromatography to ensure high purity for subsequent assays.
  • Enzymatic Assays: These assays determine the inhibitory effects of synthesized compounds on nsp14's nuclease activity under controlled conditions .
Molecular Structure Analysis

The molecular structure of SARS-CoV-2 nsp14 consists of two main domains:

  1. Exonuclease Domain (ExoN): This N-terminal domain is responsible for the proofreading function during RNA replication.
  2. Methyltransferase Domain (N7-MTase): This C-terminal domain is involved in the capping of viral RNA.

Recent studies have determined the crystal structure of nsp14 at high resolution (1.7 Å), revealing conformational changes upon binding with cofactor nsp10 that enhance its enzymatic activity. The structural data indicates a complex interface between these two proteins that is crucial for maintaining stability and function .

Chemical Reactions Analysis

SARS-CoV-2 nsp14 participates in several key reactions:

  • Nuclease Activity: It catalyzes the hydrolysis of RNA substrates, which is essential for proofreading during viral RNA synthesis.
  • Methylation: The methyltransferase domain modifies guanosine residues at the 5' cap of viral RNAs, a critical step in mRNA stability and translation.

Technical details regarding these reactions include:

  • Substrate Specificity: Nsp14 can process both single-stranded and double-stranded RNA.
  • Reaction Conditions: Optimal conditions for enzymatic activity typically involve buffers containing magnesium ions, which are crucial for catalysis .
Mechanism of Action

The mechanism of action of SARS-CoV-2 nsp14 involves:

  1. Proofreading Function: Nsp14 acts as a proofreading enzyme by removing incorrectly incorporated nucleotides during RNA synthesis, thereby enhancing fidelity.
  2. Capping Function: The methyltransferase activity adds a methyl group to the guanine cap structure, facilitating efficient translation and evasion from host immune responses.

Data from various studies indicate that inhibiting this enzyme could lead to increased mutation rates in viral RNA, resulting in less viable virus progeny .

Physical and Chemical Properties Analysis

SARS-CoV-2 nsp14-IN-1 exhibits various physical and chemical properties relevant to its function:

  • Molecular Weight: Typically ranges around 300–500 Da for small molecule inhibitors.
  • Solubility: Solubility in aqueous buffers is essential for biological assays.
  • Stability: Stability under physiological conditions is critical for its effectiveness as an antiviral agent.

Analyses often involve spectroscopic methods (e.g., NMR, mass spectrometry) to confirm compound identity and purity .

Applications

SARS-CoV-2 nsp14-IN-1 has significant scientific applications:

  1. Antiviral Drug Development: As a potential therapeutic agent targeting viral replication mechanisms.
  2. Biochemical Research: To study the functional roles of nsp14 in the life cycle of coronaviruses.
  3. Structural Biology: To elucidate protein-protein interactions within the viral replication complex.

The exploration of this compound contributes to broader efforts in understanding coronavirus biology and developing effective treatments against COVID-19 .

Introduction to SARS-CoV-2 nsp14 as a Therapeutic Target

Role of nsp14 in Viral Replication and Immune Evasion

SARS-CoV-2 nonstructural protein 14 (nsp14) is a pivotal enzyme for coronavirus viability and pathogenesis. Its 3′-to-5′ exoribonuclease (ExoN) activity enables unprecedented RNA proofreading in RNA viruses, excising misincorporated nucleotides during genome replication. This function maintains the integrity of the virus’s large (~30 kb) RNA genome, which would otherwise accumulate catastrophic mutations due to the error-prone viral RNA-dependent RNA polymerase (RdRp) [2] [9]. Critically, nsp14’s ExoN domain impairs the efficacy of nucleoside analog antivirals (e.g., remdesivir) by recognizing and excising these incorporated analogs, thereby fostering viral resistance [3] [6].

Concurrently, nsp14’s C-terminal N7-methyltransferase (N7-MTase) domain mediates mRNA capping by transferring a methyl group from S-adenosyl methionine (SAM) to viral RNA. This forms the cap-0 structure (7MeGpppA), which is essential for:

  • RNA stability (preventing 5′-to-3′ exonucleolytic degradation)
  • Host translation machinery recruitment
  • Evasion of innate immunity by masking viral RNA from cytosolic sensors (e.g., MDA5, IFIT1) [2] [5].

Genetic studies confirm that ExoN knockout mutants are lethal for SARS-CoV-2, unlike in SARS-CoV, underscoring nsp14’s non-redundant role in primary RNA synthesis beyond proofreading [3] [9].

Table 1: Impact of nsp14 ExoN Knockout on Coronavirus Viability

VirusExoN Knockout ViabilityMutation Rate IncreaseSensitivity to Ribavirin
SARS-CoV-2NonviableN/AHigh
MERS-CoVNonviableN/AHigh
SARS-CoVViable (impaired fitness)15–20-foldModerate
MHVViable (impaired fitness)20-foldModerate

Dual-Function Enzymatic Domains: ExoN and N7-MTase Activities

Nsp14 is a 60 kDa bifunctional enzyme with structurally and functionally distinct domains:

  • ExoN Domain (N-terminal):
  • Belongs to the DEDD superfamily of exonucleases, requiring Mg²⁺/Mn²⁺ ions for catalytic activity [5] [7].
  • Depends on complex formation with nsp10 for full activation. Nsp10 stabilizes nsp14 and enhances ExoN activity by >100-fold through allosteric modulation [4] [7].
  • Excises nucleotides processively from the 3′ end of RNA in mismatched regions, acting preferentially on double-stranded RNA substrates [3].
  • N7-MTase Domain (C-terminal):
  • Contains a conserved DxG SAM-binding motif essential for methyl group transfer.
  • Functions independently of nsp10 and ExoN activity [7].
  • Catalyzes the first step in viral mRNA capping (cap-0 formation), which precedes nsp16/nsp10-mediated 2′-O-methylation (cap-1) [5] [8].

Table 2: Biochemical Properties of nsp14 Domains

DomainCatalytic MotifCofactorsKey InteractorsFunction
ExoNDEDDh (Mg²⁺-dependent)Mg²⁺/Mn²⁺, nsp10nsp10RNA proofreading, recombination
N7-MTaseDxG (SAM-binding)S-adenosyl methionineNonemRNA cap-0 formation

Rationale for Targeting nsp14 in Antiviral Development

The high conservation of nsp14 across coronaviruses (>95% sequence identity between SARS-CoV and SARS-CoV-2) positions it as a pan-coronavirus therapeutic target [5] [6]. Key advantages include:

  • Overcoming antiviral resistance: Inhibiting ExoN sensitizes SARS-CoV-2 to nucleoside analogs (e.g., remdesivir) by disabling excision of incorporated analogs [6] [9].
  • Dual vulnerability: Simultaneously disrupting RNA fidelity and immune evasion mechanisms cripples viral replication at multiple stages.
  • Host divergence: Human exonuclease (e.g., TREX1) share minimal structural homology with nsp14, reducing off-target risks [6].

Genetic evidence confirms that ExoN-inactivating mutations (e.g., E191A/D in motif I) abolish SARS-CoV-2 replication, validating its therapeutic potential [3] [7].

Properties

Product Name

SARS-CoV-2 nsp14-IN-1

IUPAC Name

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide

Molecular Formula

C20H20N6O5S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C20H20N6O5S/c21-18-15-19(23-9-22-18)26(10-24-15)20-17(28)16(27)14(31-20)8-25-32(29,30)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,14,16-17,20,25,27-28H,8H2,(H2,21,22,23)/t14-,16-,17-,20-/m1/s1

InChI Key

LQKQDYIGEWTUDG-WVSUBDOOSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

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